molecular formula C21H24Cl2N2O2 B14712057 Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate CAS No. 15332-51-1

Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate

Cat. No.: B14712057
CAS No.: 15332-51-1
M. Wt: 407.3 g/mol
InChI Key: RBRVWJNSOJZSOA-UHFFFAOYSA-N
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Description

Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a bis(2-chloroethyl)amino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate typically involves multiple steps. One common approach is the esterification of 4-aminobenzoic acid with ethanol to form ethyl 4-aminobenzoate. This intermediate can then undergo a series of reactions, including alkylation and condensation, to introduce the bis(2-chloroethyl)amino and methylidene groups .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. For example, the reduction and esterification of p-nitrobenzoic acid in a continuous-flow system can achieve high conversion and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrazine monohydrate, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amino derivatives, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate involves its interaction with specific molecular targets. For example, it may bind to sodium ion channels on nerve membranes, reducing sodium ion permeability and blocking nerve impulse conduction. This action results in local anesthesia .

Properties

CAS No.

15332-51-1

Molecular Formula

C21H24Cl2N2O2

Molecular Weight

407.3 g/mol

IUPAC Name

ethyl 4-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]benzoate

InChI

InChI=1S/C21H24Cl2N2O2/c1-3-27-21(26)17-4-7-19(8-5-17)24-15-18-6-9-20(14-16(18)2)25(12-10-22)13-11-23/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

RBRVWJNSOJZSOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)N(CCCl)CCCl)C

Origin of Product

United States

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